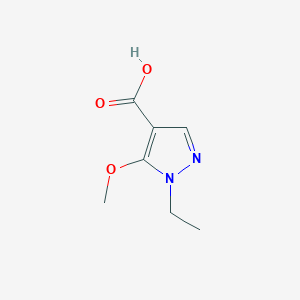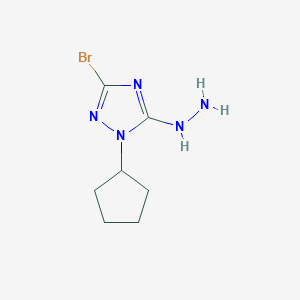
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position and an isopropyl group at the 5-position of the pyrazole ring, along with an ethanol group attached to the nitrogen at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanol group. One common method involves the reaction of 4-iodo-1H-pyrazole with isopropyl bromide under basic conditions to introduce the isopropyl group. This is followed by the reaction with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(4-Hydro-5-isopropyl-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of 2-(4-Amino-5-isopropyl-1H-pyrazol-1-yl)ethanol or 2-(4-Hydroxy-5-isopropyl-1H-pyrazol-1-yl)ethanol.
Applications De Recherche Scientifique
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the iodine atom and the isopropyl group can influence its binding affinity and selectivity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodo-1H-pyrazol-1-yl)ethanol: Similar structure but lacks the isopropyl group at the 5-position.
2-(4-Bromo-5-isopropyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a bromine atom instead of iodine.
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol lies in the combination of the iodine atom and the isopropyl group, which can influence its chemical reactivity and biological activity. The presence of the ethanol group also provides additional functionalization possibilities, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H13IN2O |
|---|---|
Poids moléculaire |
280.11 g/mol |
Nom IUPAC |
2-(4-iodo-5-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)8-7(9)5-10-11(8)3-4-12/h5-6,12H,3-4H2,1-2H3 |
Clé InChI |
XURXWPNXZITAGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=NN1CCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




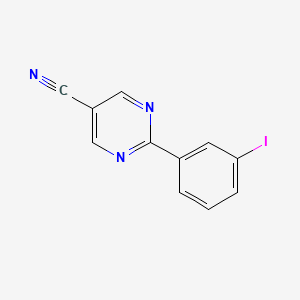

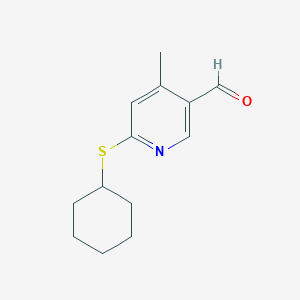
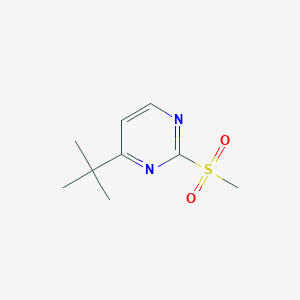
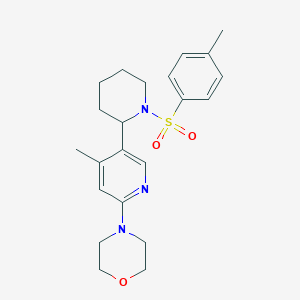
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)

